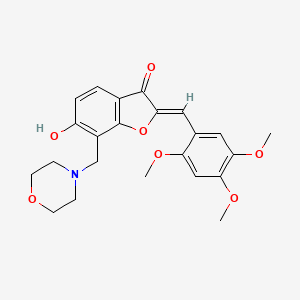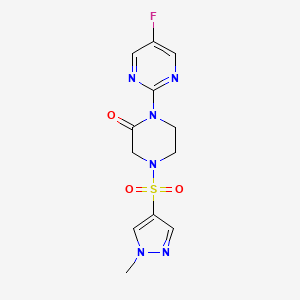
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a potent inhibitor of several enzymes and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one involves the inhibition of several enzymes, including PARP-1, CDKs, and ATR. This inhibition leads to the disruption of various cellular processes such as DNA repair, cell cycle regulation, and inflammation, ultimately resulting in the death of cancer cells and suppression of inflammation.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and suppress the immune response. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one in lab experiments include its potent inhibitory activity against several enzymes, its favorable pharmacokinetic profile, and its low toxicity. However, its limitations include the need for further studies to determine its efficacy and safety in humans and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one. These include:
1. Further studies to determine its efficacy and safety in humans
2. Investigation of its potential applications in the treatment of other diseases such as autoimmune diseases and neurodegenerative diseases
3. Development of more potent and selective inhibitors of the enzymes targeted by 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one
4. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one is a promising compound with potential applications in the treatment of various diseases. Its potent inhibitory activity against several enzymes, favorable pharmacokinetic profile, and low toxicity make it an attractive candidate for further research. However, further studies are needed to determine its efficacy and safety in humans and to explore its potential applications in combination with other drugs.
Métodos De Síntesis
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one involves several steps, including the reaction of 5-Fluoropyrimidine-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 1-methyl-4-piperidone and sulfonyl chloride. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one has been extensively studied for its potential applications in the treatment of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit several enzymes, including PARP-1, CDKs, and ATR, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and inflammation.
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O3S/c1-17-7-10(6-16-17)23(21,22)18-2-3-19(11(20)8-18)12-14-4-9(13)5-15-12/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXERVYHSSGFYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B3008423.png)
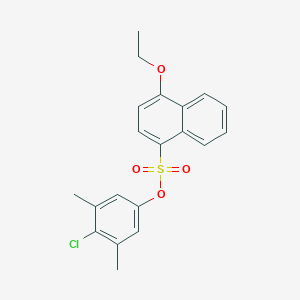
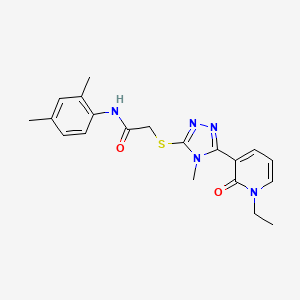
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)
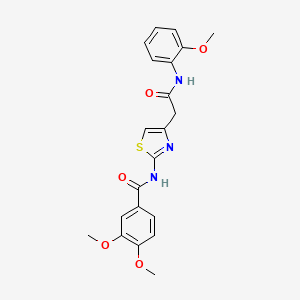
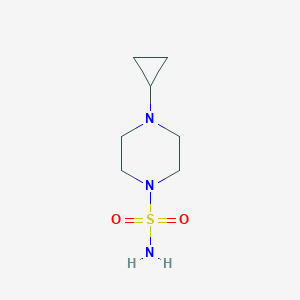

![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)
![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)
![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)
